Bismuth trichloride

Catalog No.
S582208
CAS No.
7787-60-2
M.F
BiCl3
M. Wt
315.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth trichloride

CAS Number

7787-60-2

Product Name

Bismuth trichloride

IUPAC Name

bismuth;trichloride

Molecular Formula

BiCl3

Molecular Weight

315.33 g/mol

InChI

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

JHXKRIRFYBPWGE-UHFFFAOYSA-K

SMILES

Cl[Bi](Cl)Cl

Synonyms

bismuth trichloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Bi+3]

The exact mass of the compound Bismuth trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth trichloride (BiCl3) is a highly versatile, moisture-sensitive inorganic halide that serves as a premier source of electrophilic Bi³⁺[1]. Characterized by its discrete monomeric pyramidal structure in the gas phase and a relatively low sublimation point (~164 °C), it is fundamentally distinct from oxygen-ligated bismuth salts [2]. In industrial and laboratory procurement, BiCl3 is primarily selected for its high volatility in chemical vapor deposition (CVD) and atomic layer deposition (ALD), its precise internal stoichiometry for direct hydrolysis into bismuth oxychloride (BiOCl) nanomaterials, and its role as a uniquely water-tolerant, soft Lewis acid [1]. These properties make it an essential precursor for advanced semiconductor thin films, high-performance photocatalysts, and green-chemistry catalytic workflows.

Substituting BiCl3 with more common benchtop salts, such as bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) or bismuth oxide (Bi2O3), fundamentally disrupts sensitive material synthesis and deposition workflows [1]. In vapor-phase deposition (ALD/CVD), nitrate and oxide salts lack the necessary vapor pressure and thermally decompose to non-volatile oxides at elevated temperatures, whereas BiCl3 sublimes cleanly [2]. In the wet-chemical synthesis of BiOCl photocatalysts, utilizing Bi(NO3)3 requires the addition of an external chloride source (e.g., KCl), which complicates reaction kinetics and often leads to uncontrolled hydrolysis and irregular particle morphologies [1]. Furthermore, in catalytic applications, BiCl3 offers a specific soft Lewis acidity and ligand-to-metal charge transfer (LMCT) capability that oxygen-ligated bismuth salts completely fail to replicate under identical conditions.

Precursor Volatility and Thermal Stability for ALD/CVD Thin Film Growth

For gas-phase deposition of bismuth-containing thin films, precursor volatility is a strict prerequisite. BiCl3 sublimes cleanly at approximately 164 °C, allowing for highly controlled layer-by-layer growth in ALD processes [1]. In direct contrast, bismuth nitrate pentahydrate decomposes into non-volatile bismuth oxide (Bi2O3) between 550–800 °C, making it entirely unsuitable for low-temperature vapor-phase transport [1].

Evidence DimensionSublimation vs. Decomposition Temperature
Target Compound DataBiCl3 sublimes cleanly at ~164 °C with high vapor pressure.
Comparator Or BaselineBi(NO3)3·5H2O decomposes to solid Bi2O3 at 550–800 °C.
Quantified DifferenceBiCl3 provides viable vapor-phase transport at <200 °C, whereas the nitrate salt fails to vaporize and degrades.
ConditionsThermal heating in ALD/CVD delivery systems under vacuum or inert carrier gas.

For semiconductor and thin-film manufacturing, BiCl3 provides the necessary volatility for highly conformal ALD/CVD processes where nitrate salts fail due to thermal decomposition.

Stoichiometric Hydrolysis Efficiency for BiOCl Nanosheet Production

The synthesis of high-activity {001}-faceted BiOCl nanosheets relies heavily on the choice of bismuth precursor. Hydrolyzing BiCl3 naturally provides the exact 1:1:3 (Bi:O:Cl) internal stoichiometry required, proceeding via a stable BiCl3·H2O intermediate to form uniform 2D nanosheets [1]. Conversely, using Bi(NO3)3 requires an external chloride source (e.g., KCl or NaCl), which frequently results in rapid, uncontrolled hydrolysis and the formation of random, irregular micro-structures with inferior photocatalytic surface areas [1].

Evidence DimensionMorphological control during hydrolysis
Target Compound DataBiCl3 yields uniform, highly crystalline {001} BiOCl nanosheets natively.
Comparator Or BaselineBi(NO3)3 + KCl yields random, uncontrolled 3D aggregates.
Quantified DifferenceBiCl3 eliminates the need for dual-precursor balancing, significantly improving morphological uniformity and facet exposure.
ConditionsHydrothermal/solvothermal synthesis in ethanol/water mixtures at room temperature to 180 °C.

Procuring BiCl3 simplifies the synthesis of high-performance BiOCl photocatalysts by eliminating the need for external halogen sources and reducing morphological defects.

Water-Tolerant Lewis Acid Catalysis in Aqueous-Organic Media

BiCl3 functions as a highly effective, water-tolerant soft Lewis acid. In synthetic applications such as diastereoselective cyclizations or deprotections, BiCl3 maintains high catalytic activity in aqueous-organic solvent mixtures (e.g., CH3CN/H2O), achieving yields of 78–91% [1]. In stark contrast, the industry-standard Lewis acid, AlCl3, violently hydrolyzes upon contact with moisture, completely deactivating the catalyst and generating corrosive HCl gas [1].

Evidence DimensionCatalytic yield in moisture-containing environments
Target Compound DataBiCl3 achieves 78–91% yield in non-anhydrous or aqueous-organic solvents.
Comparator Or BaselineAlCl3 yields 0% (deactivates and violently hydrolyzes).
Quantified DifferenceBiCl3 provides near-quantitative yields in environments where AlCl3 is completely destroyed.
ConditionsLewis acid-promoted transformations in non-anhydrous or aqueous-organic solvent systems at room temperature.

BiCl3 allows industrial chemists to run Lewis acid-catalyzed workflows in environmentally friendly, moisture-containing solvent systems, significantly lowering operational and safety costs compared to strictly anhydrous AlCl3.

LMCT-Driven Photochemical Decarboxylative Coupling

Recent advances in photochemistry leverage the specific ligand-to-metal charge transfer (LMCT) properties of bismuth halides. Under 365 nm irradiation, BiCl3 successfully drives decarboxylative C-N coupling by generating reactive bismuth(II) radical intermediates [1]. When generic oxygen-ligated bismuth salts—specifically Bi(NO3)3, Bi(OAc)3, and BiOCl—were tested under identical photochemical conditions, they yielded 0% conversion due to their inability to facilitate the necessary LMCT [1].

Evidence DimensionPhotochemical conversion via LMCT
Target Compound DataBiCl3 successfully drives decarboxylative coupling under 365 nm UV.
Comparator Or BaselineBi(NO3)3 and Bi(OAc)3 yield 0% conversion.
Quantified DifferenceBiCl3 provides absolute enabling reactivity (active vs. completely inactive) for LMCT-driven radical generation.
ConditionsPhotochemical decarboxylative coupling under 365 nm UV irradiation at room temperature.

For synthetic chemists developing novel photocatalytic pathways, BiCl3 provides unique radical-generating capabilities that oxygen-ligated bismuth salts completely lack.

ALD/CVD of Bismuth-Containing Thin Films

BiCl3 is the correct procurement choice for researchers and engineers depositing Bi2O3, BiFeO3, or other bismuth-based perovskite thin films via ALD or CVD. Its ability to sublime cleanly at ~164 °C ensures consistent vapor-phase transport without the premature thermal decomposition issues associated with bismuth nitrate [1].

Synthesis of {001}-Faceted BiOCl Photocatalysts

For materials scientists developing BiOCl nanosheets for environmental remediation or water splitting, BiCl3 is the ideal single-source precursor. It naturally provides the exact Bi:Cl stoichiometry required for controlled hydrolysis, avoiding the morphological irregularities caused by mixing Bi(NO3)3 with external chloride salts [2].

Water-Tolerant Lewis Acid Catalysis in Green Solvents

Industrial chemists scaling up Friedel-Crafts acylations, deprotections, or diastereoselective cyclizations should select BiCl3 over AlCl3 when working with moisture-containing or aqueous-organic solvent systems. BiCl3 maintains high catalytic activity in these environments, eliminating the need for expensive, strictly anhydrous handling [3].

LMCT-Driven Photochemical Synthesis

Synthetic laboratories exploring novel radical pathways and cross-coupling reactions under UV irradiation should prioritize BiCl3. Its specific halide-ligand structure enables essential ligand-to-metal charge transfer (LMCT) processes that are impossible to achieve with oxygen-ligated alternatives like Bi(OAc)3 or Bi(NO3)3 [4].

Hydrogen Bond Acceptor Count

3

Exact Mass

313.88696 g/mol

Monoisotopic Mass

313.88696 g/mol

Heavy Atom Count

4

UNII

4X6566U3SD

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7787-60-2

Wikipedia

Bismuth(III) chloride

General Manufacturing Information

Bismuthine, trichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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